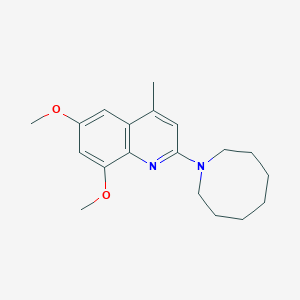
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, also known as tacrine, is a chemical compound that is widely used in scientific research. Tacrine is a potent acetylcholinesterase inhibitor, which means that it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in a wide range of physiological processes, including memory, learning, and muscle function.
Wissenschaftliche Forschungsanwendungen
Tacrine has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. These abnormal protein deposits lead to the loss of neurons and cognitive decline. Tacrine is believed to improve cognitive function in Alzheimer's disease patients by inhibiting acetylcholinesterase and increasing the levels of acetylcholine in the brain.
Wirkmechanismus
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Tacrine also has other mechanisms of action, including the inhibition of beta-amyloid aggregation and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
Tacrine has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to be involved in the pathogenesis of Alzheimer's disease. Tacrine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Tacrine has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in the brain. Tacrine is also relatively inexpensive and easy to synthesize. However, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has several limitations. It has a short half-life and is rapidly metabolized in the liver, which can make it difficult to maintain stable levels in the body. Additionally, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to have hepatotoxic effects, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors. Another area of interest is the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is interest in the development of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine derivatives that have improved pharmacokinetic properties and reduced hepatotoxicity. Finally, there is interest in the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine as a tool for studying the role of acetylcholine in other physiological processes, such as muscle function and pain perception.
Synthesemethoden
Tacrine was first synthesized in 1949 by the American chemist Povl Krogsgaard-Larsen. The synthesis method involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and aluminum chloride to obtain 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. The yield of this synthesis method is typically around 50%.
Eigenschaften
IUPAC Name |
1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWEVXNSASAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)
![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)
![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)